8-(4-Methylpiperidin-1-yl)-5-nitroquinoline
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Overview
Description
8-(4-Methylpiperidin-1-yl)-5-nitroquinoline is a heterocyclic organic compound that features a quinoline core substituted with a nitro group at the 5-position and a 4-methylpiperidin-1-yl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the substitution reaction where the 4-methylpiperidin-1-yl group is introduced at the 8-position through nucleophilic substitution or palladium-catalyzed coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or a catalyst are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 8-(4-Methylpiperidin-1-yl)-5-aminoquinoline .
Scientific Research Applications
8-(4-Methylpiperidin-1-yl)-5-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
8-(4-Methylpiperidin-1-yl)-5-aminoquinoline: A reduced form with an amino group instead of a nitro group.
4-Methylpiperidin-1-yl-1,3,5-triazine: A structurally related compound with a triazine core.
Piperidine derivatives: Various piperidine-containing compounds with different substituents.
Uniqueness: 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperidine moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H17N3O2 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
8-(4-methylpiperidin-1-yl)-5-nitroquinoline |
InChI |
InChI=1S/C15H17N3O2/c1-11-6-9-17(10-7-11)14-5-4-13(18(19)20)12-3-2-8-16-15(12)14/h2-5,8,11H,6-7,9-10H2,1H3 |
InChI Key |
ABDSNJJYMMKJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Origin of Product |
United States |
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